DERA Sequential Aldol Specificity: (S)-Enantiomer as the Exclusive Enzymatic Product
The (S)-4-chloro-3-hydroxybutanal is the sole stereochemical product when chloroacetaldehyde and acetaldehyde react in the presence of 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4). This enzymatic route inherently generates the (S)-configuration at C3, with the stereochemistry dictated by the enzyme active site rather than by substrate control or chiral auxiliaries [1]. The (R)-enantiomer cannot be produced via this DERA-catalyzed reaction. The wild-type Escherichia coli DERA enzyme yields 25% of the sequential double-aldol condensation product, while the engineered S238D mutant achieves a 43% yield [2][3]. This enzymatic stereochemical fidelity contrasts sharply with chemical asymmetric routes that may require chiral ligands or low-temperature conditions to achieve comparable enantioselectivity.
| Evidence Dimension | Stereochemical outcome of DERA-catalyzed aldol condensation of chloroacetaldehyde + acetaldehyde |
|---|---|
| Target Compound Data | (S)-4-chloro-3-hydroxybutanal: exclusive (S)-configuration product; wild-type DERA yields 25% sequential double-aldol product; S238D mutant yields 43% |
| Comparator Or Baseline | (R)-4-chloro-3-hydroxybutanal: not produced by DERA under any reported conditions; no enzymatic route to this enantiomer via aldolase catalysis |
| Quantified Difference | Absolute stereochemical divergence: 100% (S)-product vs. 0% (R)-product from DERA; 1.72-fold yield improvement with S238D mutant over wild-type (43% vs. 25%) |
| Conditions | In vitro DERA-catalyzed aldol reaction: chloroacetaldehyde + acetaldehyde in aqueous buffer; reported for E. coli DERA wild-type and S238D mutant enzymes (BRENDA EC 4.1.2.4) |
Why This Matters
Procurement of the (S)-enantiomer is essential when the synthetic route relies on DERA-catalyzed aldol chemistry; the (R)-enantiomer or racemate cannot substitute without fundamentally altering the synthetic pathway and product diastereomeric outcome.
- [1] BRENDA Enzyme Database: EC 4.1.2.4 — deoxyribose-phosphate aldolase, Substrate: chloroacetaldehyde + acetaldehyde → Product: (S)-4-chloro-3-hydroxybutanal. View Source
- [2] BRENDA Enzyme Database: EC 4.1.2.4 — deoxyribose-phosphate aldolase, Escherichia coli P0A6L0. Wild-type enzyme yields 25% sequential aldol condensation product; mutant S238D yields 43%. View Source
- [3] BRENDA Enzyme Database: EC 4.1.2.4, deoxyribose-phosphate aldolase, comparative yield data for wild-type vs. S238D mutant with chloroacetaldehyde and acetaldehyde substrates. View Source
